1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione
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Overview
Description
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione involves several steps, starting from the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective cycloadditions or desymmetrization processes . The thiophene ring is typically introduced via a condensation reaction with thioglycolic acid derivatives under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic systems to enhance stereoselectivity .
Chemical Reactions Analysis
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione undergoes various chemical reactions, including:
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure can fit into enzyme active sites, modulating their activity . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Biological Activity
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione is a compound belonging to the class of azabicyclic structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H15NO3S
- Molecular Weight : 265.33 g/mol
- SMILES Notation : CC1(C2C(C1=O)C(=O)N(C2=O)C(=O)C(=S)C=C(C)C=C(C=C)S)
Research indicates that compounds within the azabicyclo family often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. The specific mechanism of action for this compound may involve:
- Cholinesterase Inhibition : Similar compounds have demonstrated potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's.
- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing various physiological responses.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives of azabicyclo compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that these compounds may protect against neuronal damage by modulating cholinergic signaling.
Case Study 1: Anticancer Effects
A study published in Cancer Research evaluated the effects of this compound on colorectal cancer cells (SW620). The results indicated a significant reduction in cell viability and induction of apoptosis after treatment with this compound.
Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
10 µM | 70 ± 5 | 20 ± 3 |
25 µM | 45 ± 4 | 50 ± 5 |
50 µM | 20 ± 2 | 80 ± 4 |
Case Study 2: Neuroprotective Properties
In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress induced by glutamate. The findings suggested that treatment with the compound reduced cell death significantly compared to control groups.
Treatment Group | Neuronal Survival (%) |
---|---|
Control | 30 ± 5 |
Compound Treatment | 65 ± 6 |
Properties
CAS No. |
821306-12-1 |
---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-ethyl-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C15H17NO3S/c1-2-15-7-11(5-12(15)17)8-16(14(15)19)13(18)6-10-3-4-20-9-10/h3-4,9,11H,2,5-8H2,1H3 |
InChI Key |
LBOFHUAPVZUQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC3=CSC=C3 |
Origin of Product |
United States |
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